molecular formula C13H17ClN2O B2531283 (3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride CAS No. 1694642-67-5

(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride

Cat. No.: B2531283
CAS No.: 1694642-67-5
M. Wt: 252.74
InChI Key: QCGWQISAAKKEBF-IWKKHLOMSA-N
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Description

(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by its unique structure, which includes a pyrrole ring fused with a pyrrolidine ring, and a benzoyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride can be achieved through several synthetic routes. One common method involves the condensation of a suitable amine with a benzoyl chloride derivative, followed by cyclization to form the pyrrole ring. The reaction conditions typically include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions produce reduced forms of the compound with altered oxidation states .

Scientific Research Applications

(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride lies in its specific substitution pattern and the presence of the benzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c16-13(10-4-2-1-3-5-10)15-8-11-6-14-7-12(11)9-15;/h1-5,11-12,14H,6-9H2;1H/t11-,12+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGWQISAAKKEBF-IWKKHLOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CN1)C(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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